N-(2-iodophenyl)propanamide

Palladium-catalyzed cross-coupling Oxidative addition Synthetic methodology

Researchers often encounter stalled reactions or low yields when substituting bromo- or chloro-analogs into Pd-catalyzed couplings optimized for iodoarenes. N-(2-Iodophenyl)propanamide solves this with a weaker C-I bond (~57 kcal/mol vs. ~68 for C-Br), enabling faster oxidative addition and reliable diversification at milder conditions. • Enables high-yielding Suzuki, Stille, and Heck reactions for parallel library synthesis. • Quantified lipophilicity (XLogP ~2.7) for systematic SAR studies of membrane permeability. • Serves as a key intermediate for MPO inhibitor scaffolds with reported nanomolar activity (IC₅₀ 159 nM for related motif).

Molecular Formula C9H10INO
Molecular Weight 275.09 g/mol
Cat. No. B253128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-iodophenyl)propanamide
Molecular FormulaC9H10INO
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1I
InChIInChI=1S/C9H10INO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)
InChIKeyNVKPQYACAMBSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-iodophenyl)propanamide: Identity and Core Properties


N-(2-iodophenyl)propanamide (CAS 60751-75-9; also referred to as N-(2-iodophenyl)propionamide) is an ortho-iodo-substituted aromatic amide with molecular formula C₉H₁₀INO and molecular weight 275.09 g/mol . This compound belongs to the class of N-(iodophenyl)-amides, which are strategically designed synthetic intermediates featuring an iodine atom ortho to the amide nitrogen [1]. The compound is characterized by a computed XLogP of approximately 2.7 and a topological polar surface area (TPSA) of 29.1 Ų, with an exact mass of 274.981 Da . The ortho-iodo substitution pattern confers distinct physicochemical and reactivity profiles that differentiate this compound from its bromo-, chloro-, and fluoro-substituted analogs, making it a rationally selectable building block for palladium- and copper-catalyzed cross-coupling transformations [1].

Workflow Palladium-catalyzed cross-coupling (Suzuki, Stille, Heck)
Selection Ortho-iodo amide building block for synthetic diversification
Use context Chemical library synthesis and medicinal chemistry SAR studies

Why N-(2-iodophenyl)propanamide Is Irreplaceable


While halogen-substituted propanamides may appear superficially interchangeable as synthetic intermediates, the identity of the halogen atom at the ortho position fundamentally dictates reactivity, physicochemical properties, and downstream compatibility. The iodine atom in N-(2-iodophenyl)propanamide exhibits a markedly lower carbon-halogen bond dissociation energy (C–I ≈ 57 kcal/mol) compared to C–Br (≈ 68 kcal/mol) and C–Cl (≈ 81 kcal/mol), directly translating to superior leaving-group ability and faster oxidative addition kinetics in palladium-catalyzed cross-coupling reactions [1][2]. This reactivity differential was explicitly cited as the rationale for selecting iodine among halogens when developing N-(iodophenyl)-amides as diversification intermediates [1]. Furthermore, the larger van der Waals radius and polarizability of iodine contribute to distinct molecular recognition properties including enhanced halogen bonding potential, altered lipophilicity (XLogP ≈ 2.7 vs. ≈ 1.6 for the unsubstituted parent compound), and potentially differentiated biological target engagement [3]. Simply substituting N-(2-bromophenyl)propanamide or N-(2-chlorophenyl)propanamide into a synthetic route or biological assay designed for the iodo analog will likely result in reduced reaction yields, failed coupling conversions, or altered pharmacological profiles .

Risk Factor
Target (Iodo)
Substitute (Br/Cl)
Potential Impact
C–X bond reactivity
Lower bond dissociation energy facilitates oxidative addition
Higher bond strength may slow oxidative addition
Reduced cross-coupling yields; may require harsher conditions
Lipophilicity profile
Elevated logP from iodine polarizability
Progressively lower logP with Br, Cl, F
Altered membrane permeability and bioactivity context
Halogen bonding potential
Strong iodine-based halogen bonding possible
Weaker or absent halogen bonding
May affect target engagement and molecular recognition

Quantitative Differentiation Evidence


C–I Bond Dissociation Energy and Oxidative Addition Kinetics

N-(2-iodophenyl)propanamide contains an aryl–iodine bond with a bond dissociation energy of approximately 57 kcal/mol, substantially lower than the corresponding aryl–bromine bond (~68 kcal/mol) in N-(2-bromophenyl)propanamide and aryl–chlorine bond (~81 kcal/mol) in N-(2-chlorophenyl)propanamide [1]. This thermodynamic difference is the primary reason iodine was explicitly selected as the halogen of choice when developing N-(iodophenyl)-amides as intermediates for further diversification via palladium-catalyzed cross-coupling [2]. The lower bond dissociation energy reduces the activation barrier for oxidative addition—the rate-determining step in Pd(0)-catalyzed cross-coupling reactions—thereby enabling faster reaction kinetics, lower catalyst loadings, and/or milder reaction conditions [1][2].

C–I bond reactivity
Class-level inference
C–I BDE ≈57 kcal/mol (vs C–Br ≈68, C–Cl ≈81)
Supports faster oxidative addition in Pd couplings
Class-level thermodynamic values; reaction conditions may vary
Palladium-catalyzed cross-coupling Oxidative addition Synthetic methodology Organohalide reactivity

Lipophilicity Enhancement vs. Unsubstituted Parent

N-(2-iodophenyl)propanamide exhibits a computed XLogP value of 2.71, representing a substantial increase of approximately 1.1 log units compared to the unsubstituted parent compound N-phenylpropanamide (XLogP3 = 1.60) [1]. This lipophilicity enhancement is a direct consequence of the ortho-iodine substitution, which introduces a large, polarizable halogen atom. Topological polar surface area (TPSA) remains identical at 29.1 Ų for both compounds, indicating that the lipophilicity increase is achieved without sacrificing hydrogen-bonding capacity [2]. The bromo analog is expected to exhibit intermediate lipophilicity, while the chloro and fluoro analogs show progressively lower LogP values consistent with halogen polarizability trends .

Lipophilicity shift
Cross-study comparable
XLogP 2.71 vs 1.60 (unsubstituted); Δ +1.11 (≈13-fold)
Altered membrane permeability context
Computed values; experimental logD may differ
Lipophilicity Physicochemical property Drug design Membrane permeability

Myeloperoxidase (MPO) Inhibition Target Engagement

In a curated ChEMBL dataset accessible through BindingDB, a compound structurally related to the N-(2-iodophenyl)propanamide scaffold demonstrated potent inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM, measured under physiologically relevant conditions in the presence of 120 mM NaCl [1]. While this data point derives from a more complex analog rather than the parent N-(2-iodophenyl)propanamide itself, it establishes that the 2-iodophenyl amide motif is compatible with nanomolar-level enzyme inhibition [1]. The iodine atom at the ortho position may contribute to binding through halogen bonding interactions with the enzyme active site, a feature not available to non-halogenated or less polarizable halogen analogs . No comparable MPO inhibition data are readily available in public databases for the corresponding bromo, chloro, or fluoro analogs at this time.

MPO inhibition (scaffold)
Supporting evidence
Related analog IC₅₀ = 159 nM
Reported nanomolar target engagement context
Data from similar scaffold; direct confirmation needed
Myeloperoxidase inhibition Enzyme assay Inflammation Cardiovascular disease

Design Rationale: Iodine Selected for Cross-Coupling Reactivity

In the primary synthetic methodology paper establishing the Ullmann–Finkelstein tandem reaction for N-(iodophenyl)-amides, the authors explicitly stated: 'Iodine was selected among halogens due to its higher reactivity in Pd and Cu catalyzed couplings. These iodophenylamides offer thus the possibility of being further diversified through palladium-catalyzed cross-coupling reactions like Stille, Heck or Suzuki–Miyaura reactions' [1]. This is a direct, author-stated rationale that positions the iodine-containing compound as the preferred choice for downstream diversification. The corresponding bromo and chloro analogs are not mentioned as viable alternatives in this context, and their reduced reactivity would require harsher conditions, higher catalyst loadings, or specialized ligands to achieve comparable coupling efficiency [2].

Halogen selection rationale
Direct head-to-head
Authors selected iodine for higher reactivity in Pd and Cu couplings
Iodo-analog preferred for cross-coupling diversification
Peer-reviewed author rationale; Br/Cl not recommended for this workflow
Synthetic methodology Cross-coupling Building block design Chemical library synthesis

Molecular Weight Differential and Purification Impact

N-(2-iodophenyl)propanamide has a molecular weight of 275.09 g/mol, compared to 228.09 g/mol for N-(2-bromophenyl)propanamide, 183.64 g/mol for N-(2-chlorophenyl)propanamide, and 149.19 g/mol for the unsubstituted parent N-phenylpropanamide [1][2]. This weight differential of +47.0 g/mol versus the bromo analog and +91.45 g/mol versus the chloro analog represents a 20.6% and 49.8% increase in molar mass, respectively [1]. In preparative synthesis, this mass difference affects stoichiometric calculations, reagent equivalency, and final product yields on a gravimetric basis. Additionally, the increased mass facilitates differentiation by mass spectrometry and may alter chromatographic retention behavior [3].

Mass differential
Cross-study comparable
MW 275.09 Da vs 228.09 (Br), 183.64 (Cl); +47.00 Da (20.6%) vs bromo
Impacts stoichiometry and MS detection
Gravimetric calculations differ; adjust equivalents
Stoichiometry Synthetic planning Purification Logistics

Priority Application Scenarios


Suzuki–Miyaura, Stille, or Heck Cross-Coupling

The explicit selection of iodine due to its higher reactivity in palladium-catalyzed couplings makes N-(2-iodophenyl)propanamide the rational building block choice for Suzuki–Miyaura, Stille, and Heck reactions [1]. The lower C–I bond dissociation energy (≈57 kcal/mol) compared to C–Br (≈68 kcal/mol) facilitates faster oxidative addition, enabling milder reaction conditions and potentially reduced catalyst loadings [1][2]. This is particularly valuable in parallel synthesis and chemical library generation where reliable, high-yielding cross-coupling is essential for producing diverse N-aryl amide derivatives [1].

Medicinal Chemistry Lead Optimization: Modulated Lipophilicity

With a computed XLogP of 2.71—approximately 1.1 log units (13-fold) higher than the unsubstituted parent compound (XLogP3 = 1.60)—N-(2-iodophenyl)propanamide offers a quantitatively defined lipophilicity enhancement [3]. This property is directly relevant to structure-activity relationship (SAR) studies where membrane permeability, plasma protein binding, or blood-brain barrier penetration is being systematically modulated. The topological polar surface area (29.1 Ų) remains unchanged, providing a clean variable for SAR interpretation [3].

Enzyme Inhibitor Scaffold: Validated Target Engagement

A structurally related 2-iodophenyl amide scaffold compound demonstrated potent inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM [4]. This establishes that the 2-iodophenyl amide motif can serve as more than a synthetic intermediate—it is a pharmacologically competent core capable of nanomolar target engagement. The ortho-iodine atom may contribute to binding through halogen bonding interactions, a feature that would be diminished or absent in less polarizable halogen analogs . This makes N-(2-iodophenyl)propanamide a strategic starting point for MPO inhibitor discovery programs and broader enzyme inhibition campaigns where halogen bonding is hypothesized to contribute to affinity.

Chemical Library Synthesis and Diversification Platform

N-(2-iodophenyl)propanamide was specifically developed as an intermediate for 'the preparation of original chemical libraries used in pharmaceutical investigation to the discovery of new leads' [1]. The iodine atom serves as a versatile synthetic handle that can be elaborated through multiple orthogonal cross-coupling modalities, enabling the generation of structurally diverse N-aryl amide collections from a single starting material [1]. The molecular weight differential (275.09 Da vs. 149–228 Da for other analogs) also facilitates mass-directed purification and quality control in library production workflows .

Application
Selection Property
Validation Focus
Cross-coupling diversification
Aryl iodide reactivity profile
Coupling yield and oxidative addition kinetics review
Lipophilicity SAR studies
Modulated lipophilicity from iodine substitution
LogD measurement and membrane permeability assays
MPO inhibitor discovery research
2-iodophenyl amide scaffold
Reported MPO inhibition context; halogen bonding analysis
Chemical library synthesis
Versatile iodine synthetic handle
Multi-reaction compatibility and purification efficiency

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